![molecular formula C11H19N B12866611 1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine](/img/structure/B12866611.png)
1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methylbicyclo[310]hexan-1-yl)pyrrolidine is a bicyclic compound featuring a pyrrolidine ring attached to a 6-methylbicyclo[310]hexane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes. The process typically uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(6-Methylbicyclo[3.1.0]hexan-1-yl)amine: Similar structure but with an amine group instead of a pyrrolidine ring.
1-(6-Methylbicyclo[3.1.0]hexan-1-yl)ethanol: Contains an alcohol group instead of a pyrrolidine ring.
Uniqueness
1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine is unique due to its combination of a bicyclic hexane structure with a pyrrolidine ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C11H19N |
|---|---|
分子量 |
165.27 g/mol |
IUPAC 名称 |
1-(6-methyl-1-bicyclo[3.1.0]hexanyl)pyrrolidine |
InChI |
InChI=1S/C11H19N/c1-9-10-5-4-6-11(9,10)12-7-2-3-8-12/h9-10H,2-8H2,1H3 |
InChI 键 |
YDVISTRKVXHWSS-UHFFFAOYSA-N |
规范 SMILES |
CC1C2C1(CCC2)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


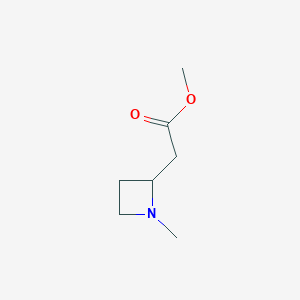
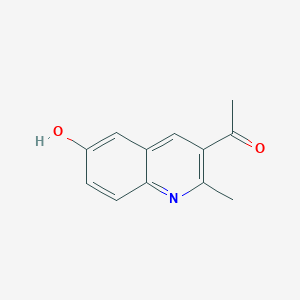
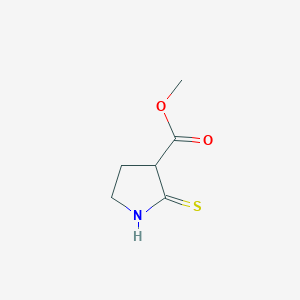

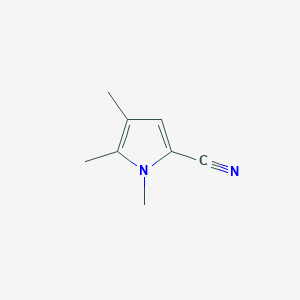

![2-(Chloromethyl)-7-iodobenzo[d]oxazole](/img/structure/B12866579.png)
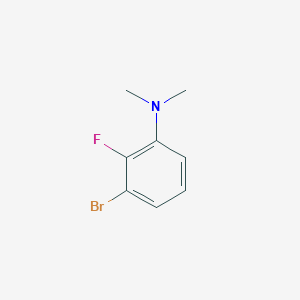
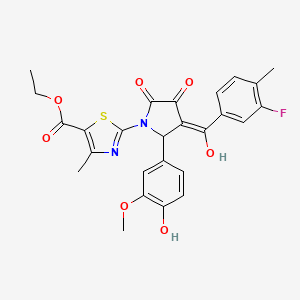
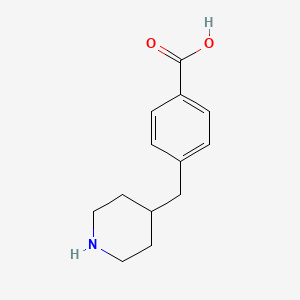
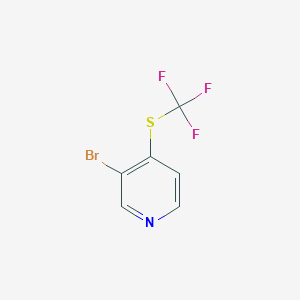
![2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12866621.png)
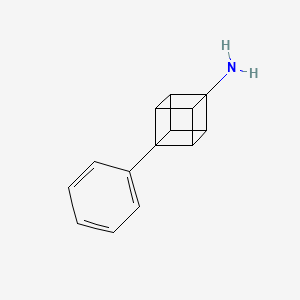
![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)
